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Introduction

"Sativol" is a brand name associated with products derived from Cannabis sativa. As such, the

primary active constituents are cannabinoids, most notably delta-9-tetrahydrocannabinol (THC)

and cannabidiol (CBD). Understanding the metabolism of these compounds is crucial for drug

development, pharmacokinetic studies, and toxicological assessments. Mass spectrometry,

particularly when coupled with chromatographic separation techniques such as liquid

chromatography (LC-MS) and gas chromatography (GC-MS), offers unparalleled sensitivity

and selectivity for the identification and quantification of cannabinoid metabolites in biological

matrices.[1][2][3][4] This document provides detailed protocols and data for the application of

mass spectrometry in identifying the metabolites of the primary components of "Sativol."

The major metabolic pathways for THC and CBD involve hydroxylation followed by oxidation to

form carboxylic acids.[5][6][7][8] These phase I metabolites can then be conjugated with

glucuronic acid to form more water-soluble phase II metabolites for excretion.[6][8] The primary

metabolites of THC are 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (THC-

COOH).[6][7][8] For CBD, key metabolites include 7-hydroxy-CBD (7-OH-CBD) and 7-nor-9-

carboxy-CBD (7-COOH-CBD).
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Data Presentation: Quantitative Analysis of
Cannabinoids and Metabolites
The following tables summarize the quantitative performance of LC-MS/MS methods for the

analysis of key cannabinoids and their metabolites in biological matrices.

Table 1: Quantitative LC-MS/MS Parameters for Cannabinoids and Metabolites in Whole Blood

Analyte Linear Range (µg/L)
Limit of
Quantification
(LOQ) (µg/L)

Reference

Δ⁹-THC 0.5 - 100 0.5 [9]

11-OH-THC 0.5 - 50 0.5 [9]

THC-COOH 0.5 - 100 0.5 [9]

CBD 0.5 - 50 0.5 [9]

CBN 0.5 - 50 0.5 [9]

THC-Glucuronide 0.5 - 50 0.5 [9]

THCCOOH-

Glucuronide
5 - 500 5 [9]

CBG 1 - 50 1 [9]

THCV 1 - 50 1 [9]

THCVCOOH 1 - 50 1 [9]

Table 2: Quantitative GC-MS Parameters for Cannabinoids and Metabolites in Urine
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Analyte
Linear Range
(ng/mL)

Limit of
Quantification
(LOQ) (ng/mL)

Reference

THC 1 - 400 1 [10][11]

CBD 1 - 400 1 [10][11]

CBN 5 - 400 5 [10][11]

11-OH-THC 5 - 400 5 [10][11]

THC-COOH 10 - 400 10 [10][11]

Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Cannabinoid
Metabolites in Whole Blood
This protocol details a method for the sensitive and specific quantification of THC, its phase I

and II metabolites, and other minor cannabinoids in whole blood.[9]

1. Sample Preparation: Disposable Pipette Extraction (DPX)

To 200 µL of whole blood, add an appropriate internal standard solution.

Add 200 µL of acetonitrile and vortex to precipitate proteins.

Centrifuge to pellet the precipitated proteins.

Transfer the supernatant to a clean tube.

Perform DPX using a weak anion exchange sorbent.

Elute the analytes with an appropriate organic solvent.

Evaporate the eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
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2. Liquid Chromatography

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping

up to a high percentage of mobile phase B to elute the lipophilic cannabinoids.

Flow Rate: 0.3 - 0.5 mL/min.

Column Temperature: 40°C.

3. Mass Spectrometry

Ionization: Electrospray Ionization (ESI) in negative mode.

Mode: Scheduled Multiple Reaction Monitoring (MRM).

Monitor at least two MRM transitions for each analyte for confident identification and

quantification.

Protocol 2: GC-MS Analysis of Cannabinoid Metabolites
in Urine
This protocol describes the analysis of cannabinoids and their metabolites in urine, which often

requires a hydrolysis step to cleave glucuronide conjugates, followed by derivatization to

improve volatility for GC-MS analysis.[12][13][14]

1. Sample Preparation: Hydrolysis, Liquid-Liquid Extraction, and Derivatization

To 1 mL of urine, add an appropriate internal standard.

Add β-glucuronidase enzyme to hydrolyze the conjugated metabolites. Incubate as per the

enzyme manufacturer's instructions (e.g., at 60°C for 2 hours).[13]
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Adjust the pH of the sample to be acidic.

Perform liquid-liquid extraction (LLE) using a non-polar organic solvent such as a

hexane/ethyl acetate mixture.[15]

Vortex and centrifuge to separate the layers.

Transfer the organic layer to a clean tube and evaporate to dryness.

Reconstitute the residue in an appropriate solvent and add a derivatizing agent such as

BSTFA with 1% TMCS.[13]

Heat the sample to complete the derivatization reaction (e.g., 70°C for 30 minutes).[13]

2. Gas Chromatography

Column: A low-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

Carrier Gas: Helium.

Inlet Temperature: 250-280°C.

Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a

higher temperature (e.g., 300°C) to separate the analytes.

3. Mass Spectrometry

Ionization: Electron Ionization (EI) at 70 eV.

Mode: Selected Ion Monitoring (SIM) or full scan mode. For quantitative analysis, SIM mode

is preferred for higher sensitivity.
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Caption: Metabolic pathway of Δ⁹-THC.
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Caption: Metabolic pathway of CBD.
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Caption: Experimental workflow for metabolite identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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